molecular formula C16H14O3 B191474 2'-Hydroxy-6'-methoxychalcone CAS No. 42079-68-5

2'-Hydroxy-6'-methoxychalcone

Cat. No. B191474
CAS RN: 42079-68-5
M. Wt: 254.28 g/mol
InChI Key: ZGXVPIGRFJUIEA-ZHACJKMWSA-N
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Description

2’-Hydroxy-6’-methoxychalcone is an organic compound that belongs to the class of 2’-hydroxychalcones . It has the empirical formula C16H14O3 and a molecular weight of 254.28 . The compound is solid in form .


Synthesis Analysis

Chalcones, including 2’-Hydroxy-6’-methoxychalcone, are important secondary metabolites of plants and are bioprecursors of plant flavonoids . They are structurally diverse and can easily cyclize to form flavonoid structures . The chemistry of chalcones has been a topic of interest due to their open-chain model and the potential for skeletal modification to produce a new class of organic compounds .


Molecular Structure Analysis

The molecular structure of 2’-Hydroxy-6’-methoxychalcone consists of two aromatic rings linked through a three-carbon α, β-unsaturated carbonyl system . The SMILES string representation of the molecule is COc1cccc(O)c1\\C=C\\C(=O)c2ccccc2 .


Chemical Reactions Analysis

Chalcones, including 2’-Hydroxy-6’-methoxychalcone, are known for their diverse chemical reactions. They can undergo various transformations due to their α, β-unsaturated carbonyl system . They can also cyclize to form flavonoid structures, which is a key step for the skeletal modification of chalcones .


Physical And Chemical Properties Analysis

2’-Hydroxy-6’-methoxychalcone is a solid compound . It has a molecular weight of 254.28 . The compound’s density and boiling point are not mentioned in the search results.

Scientific Research Applications

  • Cyclisation Reactions

    2'-Hydroxy-6'-methoxychalcone epoxide undergoes cyclisation in neutral aqueous acetonitrile solution, leading to products like erythro-4-methoxyaurone hydrate and trans-3-hydroxy-5-methoxyflavanone. These cyclisation products have implications for organic synthesis and chemical reaction mechanisms (Adams & Main, 1991).

  • Photochromic Systems

    2-Hydroxy-4'-methoxychalcone demonstrates photochromic properties, making it a candidate for optical memory systems with nondestructive readout ability. Such systems are important for data storage technology (Horiuchi et al., 2000).

  • Anti-inflammatory and Anti-tumor Properties

    Various 2'-hydroxychalcone derivatives, including 2'-hydroxy-4'-methoxychalcone, have been studied for their inhibitory effects on inflammatory markers in cell cultures. These compounds show potential for therapeutic applications in inflammation and cancer treatment (Ban et al., 2004).

  • Chemical Actinometers

    2-Hydroxy-4'-methoxychalcone has been used in chemical actinometry, which is the measurement of light intensity in photochemical reactions, demonstrating its utility in photochemistry (Matsushima et al., 1994).

  • Natural Product Isolation

    It has been isolated from natural sources such as Empetrum nigrum L., indicating its role in plant biochemistry and potential for further biological studies (Ponkratova et al., 2021).

  • Synthetic Methods Development

    Various synthetic methods for producing 2'-hydroxychalcone epoxides, including 2'-hydroxy-6'-methoxychalcone epoxide, have been explored, contributing to advancements in synthetic organic chemistry (Adams & Main, 1991).

  • Anticancer Research

    2’,4-dihydroxy-3-methoxychalcone and related compounds have been synthesized and tested for their cytotoxic activities against various cancer cell lines, including cervical, colon, and breast cancer, demonstrating their potential as anticancer agents (Matsjeh et al., 2017).

properties

IUPAC Name

(E)-1-(2-hydroxy-6-methoxyphenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-19-15-9-5-8-13(17)16(15)14(18)11-10-12-6-3-2-4-7-12/h2-11,17H,1H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXVPIGRFJUIEA-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C(=O)C=CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1C(=O)/C=C/C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Hydroxy-6'-methoxychalcone

CAS RN

42079-68-5
Record name 2'-Hydroxy-6'-methoxychalcone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042079685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-hydroxy-6'-methoxychalcone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.574
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
CJ Adams, L Main - Tetrahedron, 1991 - Elsevier
… (a) Outline Most study was carried out with 2’-hydroxy-6’-methoxychalcone epoxide (1) but some results are reported also for other 6’-substituted epoxides (2-S). as well as for the …
Number of citations: 25 www.sciencedirect.com
JA Donnelly, HJ Doran - Tetrahedron, 1975 - Elsevier
… dibromide and 2’acetoxy-4’, 6’dimethoxychalcone dibromide, were successfully hydrolysed by aqueous ethanolic hydrochloric acid to give 2’-hydroxy-6’-methoxychalcone dibromide (1…
Number of citations: 32 www.sciencedirect.com
AI Barros, FM Nunes, C Barros… - … Journal of Mass …, 2009 - journals.sagepub.com
… the non nitrated 2¢-hydroxy6¢-methoxychalcone 9 was studied in order to identify the typical fragmentation observed in the MS/MS spectra due to the 6¢-methoxy moiety. As can be …
Number of citations: 4 journals.sagepub.com
KB Old, L Main - Journal of the Chemical Society, Perkin Transactions …, 1982 - pubs.rsc.org
Rate coefficients for the chalcone–flavanone equilibration reaction have been established for some 2′-hydroxychalcones over the pH range (ca. 8–11) in which their 2′-hydroxy-…
Number of citations: 29 pubs.rsc.org
CJ Adams, L Main - Tetrahedron, 1991 - Elsevier
… hydroxy-6’-isopropoxy- and 2’-hydroxy-6’-methoxychalcone epoxide, as well as the 2-CF3. 4-Cl and 4-NO2 … Scheme 2 gives the route to 2’-hydroxy-6’-methoxychalcone …
Number of citations: 36 www.sciencedirect.com
CO Miles, L Main - Journal of the Chemical Society, Perkin …, 1989 - pubs.rsc.org
… Cyclisation of the monoanion of 2’,6’-dihydroxychalcone is almost 40 times faster than that of the monoanion of the 2’-hydroxy-6’-methoxychalcone (10) and is also estimated to be …
Number of citations: 29 pubs.rsc.org
JA Donnelly, HJ Doran, JJ Murphy - Tetrahedron, 1973 - Elsevier
… Treatment of 2' -hydroxy-6' -methoxychalcone with alkaline hydrogen peroxide gave 4-methoxyaurone14 (12). Pyrolysis of 2' -acetoxy-3' ,5' -dibromochaIcone dibromide (3, X = Br) …
Number of citations: 22 www.sciencedirect.com
CO Miles, L Main, BK Nicholson - Australian Journal of Chemistry, 1989 - CSIRO Publishing
… The precipitate was collected and recrystallized from methanol/water to give 4-chloro-2'-hydroxy6'-methoxychalcone (0.68 g, 78%) as silky yellow needles, mp 125-126" (Found: C, 66 5; …
Number of citations: 30 www.publish.csiro.au
CO Miles, L Main - Journal of the Chemical Society, Perkin …, 1985 - pubs.rsc.org
… 2 units in the case of a 2',6'-dihydroxychalcone (pK, 6.90) as compared with a simple 2'-hydroxychalcone (eg pK, 8.95 for 2'-hydroxy-6'methoxychalcone"). Such a difference is in accord …
Number of citations: 38 pubs.rsc.org
T Horie, Y Kawamura, C Sakai, A Akita… - Journal of the …, 1996 - pubs.rsc.org
… Only the reaction of 2’-hydroxy-6’-methoxychalcone 2a afforded the acetal and coumaranone together with a large amount of thallium compounds which were converted into a mixture …
Number of citations: 9 pubs.rsc.org

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